molecular formula C20H22O3 B13901509 (1S,2S,3R,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane

(1S,2S,3R,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane

Cat. No.: B13901509
M. Wt: 310.4 g/mol
InChI Key: YPDRJNPIGFCETD-NMLBUPMWSA-N
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Description

(1S,2S,3R,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[310]hexane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of benzyloxy groups as protecting groups during the synthesis process. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S,3R,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.

Biology

In biology, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it useful for labeling and tracking biological molecules.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1S,2S,3R,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,3S,5S)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane: This is a stereoisomer of the compound, differing in the spatial arrangement of atoms.

    (1S,2S,3R,5R)-3-(Methoxy)-2-((methoxy)methyl)-6-oxabicyclo[3.1.0]hexane: This compound has methoxy groups instead of benzyloxy groups.

Uniqueness

(1S,2S,3R,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[310]hexane is unique due to its specific stereochemistry and the presence of benzyloxy groups

Properties

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

(1S,2S,3R,5R)-3-phenylmethoxy-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C20H22O3/c1-3-7-15(8-4-1)12-21-14-17-18(11-19-20(17)23-19)22-13-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18+,19+,20-/m0/s1

InChI Key

YPDRJNPIGFCETD-NMLBUPMWSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](O2)[C@H]([C@@H]1OCC3=CC=CC=C3)COCC4=CC=CC=C4

Canonical SMILES

C1C2C(O2)C(C1OCC3=CC=CC=C3)COCC4=CC=CC=C4

Origin of Product

United States

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